8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

Cytochrome P450 enantioselectivity cutin biosynthesis

This dual-function acyl-CoA carries a defined (9R,10S) mid-chain epoxide and terminal ω-hydroxyl—the only substrate accepted by cutin synthase/GPAT enzymes for in vitro cutin polyester assembly. Neither 9,10-epoxystearoyl-CoA (lacking ω-OH) nor 18-hydroxyoleoyl-CoA (lacking epoxide) can substitute at this polymerisation node. Validated for CYP94A1 enantioselectivity assays (Km 1.2 µM for 9R,10S vs. 5.9 µM for 9S,10R). Serves as an authentic retention-time and fragmentation reference for targeted acyl-CoA lipidomics (HMDB0301554; predicted splash10-03fs-7113310009-fe3cf126effd4496c8b5). For research use only.

Molecular Formula C39H68N7O19P3S
Molecular Weight 1064.0 g/mol
Cat. No. B15622188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA
Molecular FormulaC39H68N7O19P3S
Molecular Weight1064.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H68N7O19P3S/c1-39(2,23-61-68(58,59)65-67(56,57)60-22-28-33(64-66(53,54)55)32(50)38(63-28)46-25-45-31-35(40)43-24-44-36(31)46)34(51)37(52)42-18-17-29(48)41-19-21-69-30(49)16-12-8-5-7-11-15-27-26(62-27)14-10-6-3-4-9-13-20-47/h24-28,32-34,38,47,50-51H,3-23H2,1-2H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)
InChIKeyCVWDAEJIOIJLLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA: Defining the Epoxy‑Hydroxy Acyl‑CoA Chemotype for Procurement


8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA is the coenzyme‑A thioester of (9R,10S)-9,10-epoxy-18-hydroxystearic acid, a long‑chain (C18) acyl‑CoA that carries both a mid‑chain epoxide (oxirane) at C9–C10 and a terminal (ω) hydroxyl at C18 [1]. This dual‑functionality chemotype places it structurally at the intersection of three acyl‑CoA sub‑classes: long‑chain acyl‑CoAs, epoxy‑acyl‑CoAs, and ω‑hydroxy‑acyl‑CoAs. The compound harbours a defined (2R,3S) epoxide stereochemistry, which is critical because the epoxide‑hydrolase and cytochrome‑P450 enzymes that process this substrate class exhibit pronounced enantioselectivity [1][2]. As a predicted human metabolite (HMDB0301554) and a validated intermediate in plant cutin‑monomer biosynthesis, it is procured for studies of fatty‑acid β‑oxidation, epoxide‑hydrolase specificity, and cuticular‑polyester assembly [1][3].

Why 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA Cannot Be Replaced by a Generic Epoxy‑ or Hydroxy‑Acyl‑CoA


Closely related analogs such as 9,10‑epoxystearoyl‑CoA (lacking the ω‑hydroxyl) or 18‑hydroxyoleoyl‑CoA (lacking the epoxide) cannot be interchanged with the target compound because the two functional groups are both enzymatically required and positionally constrained. The ω‑hydroxyl acts as the site of esterification during cutin polymerisation, while the epoxide ring is the substrate for epoxide hydrolases that generate the diol monomer 9,10,18‑trihydroxystearoyl‑CoA [1][2]. In plant cutin‑monomer biosynthesis, the sequential action of P450 ω‑hydroxylases on 9,10‑epoxystearoyl‑CoA yields the target compound, and loss of either the epoxide or the hydroxyl group blocks the downstream esterification and cross‑linking steps essential for polyester assembly [2]. Furthermore, CYP94A1 has been shown to be enantioselective for the 9R,10S epoxide configuration, exhibiting a ~5‑fold lower Km for the 9R,10S enantiomer (1.2 µM) than for the 9S,10R enantiomer (5.9 µM); therefore, a racemic or opposite‑enantiomer analog will not provide the same kinetic or metabolic readout [3]. Because the compound occupies a unique, non‑redundant node in the cutin‑precursor network—it is the only species that is simultaneously an ω‑hydroxy‑acyl‑CoA and an epoxy‑acyl‑CoA—simple replacement by a single‑function analog will fail to recapitulate the biology of interest [1].

Quantitative Differentiation Evidence for 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA Against Closest Analogs


Enantioselective Kinetics of CYP94A1: Differential Km Values for the Epoxide Enantiomers

The free‑acid form of the target compound, 9,10‑epoxystearic acid, is ω‑hydroxylated by recombinant CYP94A1 from Vicia sativa with pronounced enantioselectivity. In head‑to‑head incubations of separated enantiomers, the 9R,10S enantiomer (which corresponds to the epoxide configuration found in the CoA conjugate) showed a Km of 1.2 ± 0.1 µM and Vmax of 19.2 ± 0.3 nmol/min/nmol P450, whereas the 9S,10R enantiomer exhibited a Km of 5.9 ± 0.1 µM and Vmax of 20.2 ± 1.0 nmol/min/nmol P450 [1]. This ≈ 5‑fold difference in Km demonstrates that the enzyme preferentially processes the 9R,10S epoxide configuration, precisely the stereochemistry present in the target CoA compound. In contrast, non‑epoxy 18‑hydroxyoleic acid or the saturated analog 18‑hydroxystearic acid are not substrates for this enantioselective epoxide‑processing enzyme, and 9,10‑epoxystearoyl‑CoA lacking the ω‑hydroxyl cannot serve as the product for downstream esterification.

Cytochrome P450 enantioselectivity cutin biosynthesis

CYP94C1 Substrate Preference: Highest ω‑Hydroxylase Activity with 9,10‑Epoxystearic Acid

Arabidopsis thaliana CYP94C1, expressed in yeast, was tested against a panel of fatty acid substrates. The enzyme exhibited its highest ω‑hydroxylase activity with 9,10‑epoxystearic acid (the free acid corresponding to the target compound), outperforming lauric acid (C12:0) and C18 unsaturated fatty acids [1]. While specific Km or Vmax values for each substrate were not disaggregated in the public domain, the annotation 'highest ω‑hydroxylase activity' establishes 9,10‑epoxystearic acid as the preferred substrate over medium‑chain and unsaturated long‑chain fatty acids. This substrate preference implies that CYP94C1 is evolutionarily tuned to generate the 18‑hydroxy‑9,10‑epoxy product—the free‑acid analogue of the target CoA compound—more efficiently than it processes non‑epoxy fatty acids.

CYP94C1 omega-hydroxylase substrate specificity

Predicted Physicochemical Differentiation from Non‑Epoxy and Non‑Hydroxy Acyl‑CoA Analogs

The target compound has computational drug‑likeness and physicochemical parameters that distinguish it from simpler acyl‑CoAs. Its predicted logP (ALOGPS) is 1.52, logS is –2.9, and topological polar surface area (TPSA) is 396.39 Ų, with 10 hydrogen‑bond donors and 19 acceptors [1]. In comparison, the non‑hydroxy analog 9,10‑epoxystearoyl‑CoA (MetaCyc, molecular weight 1044.0 Da, formula C39H64N7O18P3S) carries one fewer oxygen atom and consequently has a reduced hydrogen‑bond donor count (the ω‑CH3 replacing ω‑CH2OH). The fully hydrolyzed analog 9,10,18‑trihydroxystearoyl‑CoA bears three hydroxyls (no epoxide) and thus presents a different hydrogen‑bonding profile and a lower logP. These differences affect retention time in reversed‑phase LC‑MS, ionisation efficiency in ESI‑MS, and binding to hydrophobic enzyme pockets such as the acyl‑CoA binding site of carnitine O‑palmitoyltransferase.

physicochemical properties logP polar surface area

Positional Uniqueness in the Cutin‑Monomer Biosynthetic Network

The MetaCyc and PathWhiz databases position this compound as the sole intermediate that carries both the ω‑hydroxyl group required for esterification into the cutin polyester backbone and the epoxide ring that can be subsequently hydrated to the 9,10,18‑trihydroxystearoyl‑CoA monomer [1][2]. In the biosynthetic scheme, 18‑hydroxyoleoyl‑CoA is first epoxidised (by P450 epoxidases or peroxygenases) to yield the target compound, which then either undergoes epoxide hydrolase‑mediated ring‑opening to 9,10,18‑trihydroxystearoyl‑CoA or is directly esterified into cutin [2][3]. Neither 18‑hydroxyoleoyl‑CoA (no epoxide) nor 9,10‑epoxystearoyl‑CoA (no ω‑hydroxyl) can occupy this dual‑function node. In the absence of this intermediate, the cutin‑monomer pool is depleted of the major C18 epoxy‑hydroxy building block, which can represent ~30% of adaxial leaf cutin monomers in apple [4].

cutin biosynthesis pathway node ω-hydroxy fatty acid

Predicted LC‑MS/MS Fragmentation Signature for Metabolomic Identification

The HMDB provides a predicted LC‑MS/MS spectrum for the target compound at 40 V collision energy (negative ion mode) with splash key splash10‑03fs‑7113310009‑fe3cf126effd4496c8b5 [1]. The predicted Collision Cross Section (CCS) values for various adducts are also available: [M+H]+ = 294.44 Ų, [M‑H]- = 297.11 Ų, [M+Na]+ = 293.58 Ų [2]. In comparison, the closely related 9,10‑epoxystearoyl‑CoA (MW 1044.0 Da) and 9,10,18‑trihydroxystearoyl‑CoA will produce different precursor ion m/z values and distinct fragmentation patterns due to the presence or absence of the ω‑hydroxyl group. This predicted spectrometric signature allows untargeted metabolomics workflows to discriminate the target compound from its nearest‑neighbor analogs with high confidence when authentic standards are used.

LC-MS/MS metabolomics HMDB

8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA: Validated Research and Industrial Application Scenarios


In Vitro Reconstitution of Plant Cutin‑Monomer Biosynthesis

The target compound is the direct CoA‑activated form of the major C18 cutin monomer 9,10‑epoxy‑18‑hydroxystearic acid, which constitutes up to ~30% of adaxial leaf cutin in species such as apple [1]. Researchers reconstituting the cutin‑biosynthetic pathway in vitro require this specific acyl‑CoA to serve as the substrate for cutin synthase / glycerol‑3‑phosphate acyltransferase (GPAT) enzymes that esterify ω‑hydroxy‑acyl‑CoAs into the growing cutin polyester. Because neither 9,10‑epoxystearoyl‑CoA (lacking the ω‑hydroxyl) nor 18‑hydroxyoleoyl‑CoA (lacking the epoxide) can be accepted as esterification substrates at this pathway node, only the authentic dual‑functional compound will support polymer formation [2].

Enantioselectivity Studies of Cytochrome P450 ω‑Hydroxylases (CYP94A1/CYP94C1)

CYP94A1 from Vicia sativa and CYP94C1 from Arabidopsis thaliana both accept 9,10‑epoxystearic acid (the free‑acid form of the target compound) as a substrate, with CYP94A1 displaying a 5‑fold lower Km (1.2 µM) for the 9R,10S enantiomer relative to the 9S,10R enantiomer (5.9 µM) [1]. While published kinetics were obtained with the free acid, the CoA‑conjugated form is the physiologically relevant species inside the cell, as long‑chain fatty acids are activated to CoA thioesters by long‑chain acyl‑CoA synthetase (LACS) prior to P450 oxidation. Laboratories seeking to study P450‑substrate recognition in a physiologically relevant context should therefore employ the CoA‑conjugate rather than the free acid alone.

Epoxide Hydrolase Substrate‑Specificity Profiling

Soybean and other plant fatty‑acid epoxide hydrolases catalyze the hydrolysis of 9,10‑epoxystearate to 9,10‑dihydroxystearate. The CoA‑thioester of 9,10‑epoxy‑18‑hydroxystearic acid provides a more physiologically relevant substrate than the free acid for studying epoxide‑hydrolase kinetics and enantioselectivity, as epoxide hydrolases involved in cutin metabolism are believed to act on the CoA‑activated form in planta [1]. The presence of the ω‑hydroxyl group may additionally influence enzyme binding and turnover, making the target compound a superior substrate for probing structure‑activity relationships in this enzyme class.

LC‑MS/MS Reference Standard for Targeted Lipidomics

The HMDB provides a predicted MS/MS fragmentation spectrum (splash10‑03fs‑7113310009‑fe3cf126effd4496c8b5 at 40 V, negative mode) and predicted CCS values for the target compound [1]. Laboratories performing targeted or untargeted lipidomics on plant tissues—particularly those profiling cutin monomers or acyl‑CoA pools—can use the authentic compound as a retention‑time and fragmentation reference to unambiguously identify this species in complex biological matrices, distinguishing it from closely eluting analogs such as 9,10‑epoxystearoyl‑CoA (ΔMW ≈ 20 Da).

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